Isothiocyanatofluorescein

Description

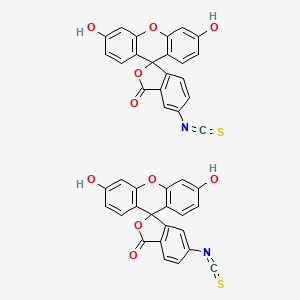

Isothiocyanatofluorescein, commonly referred to by its full chemical name or as Fluorescein 5(6)-isothiocyanate (FITC), is a fluorescent dye widely used in biochemical and biomedical research. Its molecular formula is C21H11NO5S, with a molecular weight of 389.38 g/mol . The compound exists as a mixture of two isomers (5- and 6-isothiocyanate derivatives) due to the reactive isothiocyanate (-NCS) group's position on the fluorescein backbone .

Properties

IUPAC Name |

3',6'-dihydroxy-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one;3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H11NO5S/c23-12-2-5-16-18(8-12)26-19-9-13(24)3-6-17(19)21(16)15-4-1-11(22-10-28)7-14(15)20(25)27-21;23-12-2-5-15-18(8-12)26-19-9-13(24)3-6-16(19)21(15)17-7-11(22-10-28)1-4-14(17)20(25)27-21/h2*1-9,23-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWCEHLYVLRLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H22N2O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isothiocyanatofluorescein (FITC) is a widely utilized fluorescent dye, particularly in biological research for labeling proteins and other biomolecules. Its unique properties allow it to serve as a vital tool in various applications, including cell biology, immunology, and surgical procedures. This article explores the biological activity of FITC, highlighting its mechanisms of action, applications in research and clinical settings, and relevant case studies.

FITC is a derivative of fluorescein that incorporates an isothiocyanate group, making it reactive towards nucleophiles such as primary amines and sulfhydryl groups. This reactivity allows FITC to form stable conjugates with proteins, facilitating the study of cellular processes through fluorescence microscopy and flow cytometry. The excitation and emission wavelengths of FITC are approximately 495 nm and 519 nm, respectively, which contribute to its bright green fluorescence under UV light .

Key Properties of FITC

| Property | Value |

|---|---|

| Excitation Wavelength | 495 nm |

| Emission Wavelength | 519 nm |

| Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ |

| Quantum Yield (φ) | 0.92 |

| Cell Permeability | Yes |

| Reactive Group | Isothiocyanate |

Applications in Research

1. Cell Biology Studies

FITC is extensively used to label cells and study their internalization mechanisms. Research has shown that FITC can be internalized by various cell types through diffusion and endocytosis. For instance, studies on carrot cells demonstrated that FITC could label intracellular compartments effectively, providing insights into cellular uptake mechanisms .

2. Immunology

In immunology, FITC conjugates are employed in flow cytometry and immunofluorescence assays to detect specific proteins on cell surfaces. The binding efficiency of FITC to proteins can be influenced by factors such as pH and temperature, which are critical for optimizing experimental conditions .

3. Surgical Applications

A novel application of FITC has emerged in lymphatic surgery. Intraoperative lymphatic mapping using FITC has been shown to be safe and effective for identifying lymphatic channels during axillary lymph node dissection. A study involving breast cancer patients demonstrated that FITC successfully identified disrupted lymphatics for lymphovenous bypass procedures, highlighting its utility in reducing lymphedema risk .

Case Studies

Case Study 1: Lymphatic Mapping in Breast Cancer Surgery

- Objective: Assess the efficacy of FITC in identifying lymphatic channels.

- Method: Thirteen patients underwent lymphovenous bypass surgery with intraoperative FITC mapping.

- Results: An average of 3.4 lacerated lymphatic channels were identified per patient, with no intraoperative adverse events reported. This study supports the use of FITC for real-time lymphatic visualization during surgery .

Case Study 2: Detection of Bladder Cancer

- Objective: Evaluate the potential of FITC-labeled human serum albumin (HSA) for early bladder cancer detection.

- Method: Multicellular spheroids representing normal urothelium and urothelial carcinoma were treated with FITC-HSA.

- Results: The distribution of FITC-HSA was analyzed, revealing significant differences in penetration between normal and cancerous spheroids. This suggests that FITC-HSA could be a promising tool for enhancing bladder cancer diagnostics .

Research Findings

Recent studies have highlighted various factors affecting the biological activity of FITC:

- pH Influence: The fluorescence efficiency of FITC is maximal at pH levels around 8.7 to 10.7 but decreases significantly outside this range .

- Temperature Sensitivity: Increased temperature can negatively affect the stability of FITC's fluorescence, necessitating careful control during experiments .

- Photostability Concerns: While FITC is bright, it is also prone to photobleaching, which can limit its effectiveness in long-term imaging applications .

Scientific Research Applications

Biomedical Applications

2.1 Drug Delivery Systems

FITC-labeled chitosan nanoparticles (FITC@ChNCs) have been extensively studied for their role in targeted drug delivery systems. These nanoparticles can encapsulate drugs and facilitate their delivery across biological barriers, allowing for precise targeting of therapeutic agents to specific cells or tissues .

- Case Study : In a study examining the use of FITC@ChNCs, researchers demonstrated their effectiveness in tracking drug distribution both intra- and extracellularly, highlighting their potential in enhancing oral bioavailability .

2.2 Cancer Diagnostics

FITC has shown promise in cancer diagnostics, particularly in bladder cancer detection. Fluorescently labeled human serum albumin (FITC-HSA) was evaluated for its potential as an intravesical photodiagnostic method for early detection of non-muscle-invasive bladder cancer .

- Results : The study indicated that FITC-HSA displayed significant accumulation in cancerous spheroids compared to normal cells, suggesting its utility in diagnostic imaging .

Cellular Imaging and Tracking

3.1 Cell Labeling and Endocytosis Studies

FITC is frequently used for cellular imaging due to its ability to label cells and track intracellular processes. It has been utilized to study endocytosis dynamics in both plant and animal cells.

- Example : In carrot cells, FITC was used to label endocytotic compartments, demonstrating its utility as a rapid labeling agent for cellular studies .

3.2 Flow Cytometry

FITC is a standard fluorochrome used in flow cytometry for analyzing cell populations based on their fluorescence characteristics. Its high absorptivity makes it an excellent choice for multicolor assays where multiple fluorescent labels are employed .

Factors Influencing FITC Applications

The effectiveness of FITC in various applications can be influenced by several factors:

- pH Levels : The fluorescence efficiency of FITC can vary significantly with pH changes, with optimal fluorescence observed at pH levels around 8.7 to 10.5 .

- Temperature : Higher temperatures can adversely affect the stability of FITC fluorescence, impacting experimental outcomes .

- Concentration : The concentration of FITC can affect its binding efficiency and fluorescence intensity, which is crucial for accurate imaging and analysis .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Drug Delivery | Targeted delivery using FITC-labeled nanoparticles | Enhanced drug bioavailability observed |

| Cancer Diagnostics | Intravesical imaging using FITC-HSA | Significant accumulation in cancer cells |

| Cellular Imaging | Labeling and tracking cellular processes | Effective tracking of endocytosis |

| Flow Cytometry | Analyzing cell populations | Standard fluorochrome for multicolor assays |

Chemical Reactions Analysis

Reaction Mechanism with Primary Amines

FITC's isothiocyanate group (-N=C=S) reacts covalently with primary amines (ε-amino groups of lysine residues or N-terminal α-amino groups) to form stable thiourea bonds . The nucleophilic amine attacks the electrophilic carbon in the isothiocyanate group, resulting in a thiourea linkage:

This reaction dominates under pH 9.0–9.5 , where amines are deprotonated and reactive . At lower pH (<9), selectivity shifts toward N-terminal α-amines due to their lower pKa (~7.6) .

Site-Specific Labeling in Proteins

FITC conjugation sites vary depending on protein structure and reaction conditions:

-

Insulin : Four distinct FITC-insulin species were isolated, with labeling efficiency controlled by adjusting pH, time, and FITC ratio .

-

Lipoxygenase : FITC labels a lysine residue critical for substrate binding, reducing enzymatic activity by 40% .

Impact of Labeling Sites on Biological Activity

Conjugation sites significantly alter protein function:

| FITC-Insulin Conjugate | Labeling Position | Relative Activity (%) |

|---|---|---|

| B1 (Phe) | N-terminal of B-chain | ~100 |

| A1 (Gly) | N-terminal of A-chain | ~10 |

| A1B1 | Both A- and B-chain termini | ~10 |

| A1B1B29 | A1, B1, and B29 (Lys) | <5 |

Key findings :

-

B1-labeled insulin retained full receptor-binding activity, while A1 labeling reduced activity 10-fold .

-

Trisubstitution (A1B1B29) nearly abolished activity, highlighting steric and structural disruption .

Non-Covalent Interactions

Beyond covalent bonding, FITC exhibits non-covalent interactions with proteins:

-

Electrostatic and hydrophobic binding observed at pH <7, where fluorescein’s dianionic form interacts with cationic protein regions .

-

These interactions are reversible and pH-dependent, complicating analyses without proper controls .

Reaction with Amino Acids and Peptides

FITC forms fluorescein thiohydantoin (FTH) derivatives with amino acids, enabling N-terminal sequencing :

| FTH-Amino Acid | Yield (%) | Application |

|---|---|---|

| FTH-Glycine | 85 | N-terminal analysis of glycoproteins |

| FTH-Lysine | 72 | Labeling ε-amino groups |

| FTH-Histidine | 68 | Studying metal-binding sites |

-

Trifluoroacetic acid salts of FTH-amino acids enhance stability and fluorescence intensity for spectroscopic studies .

Side Reactions and Competing Pathways

Under non-ideal conditions, FITC reacts with secondary amines or thiols :

-

Glutathione (GSH) : At pH 8.0, FITC forms a conjugate with GSH’s thiol group, detectable via LC-MS :

-

Methanol Adducts : Prolonged exposure to methanol forms FITC-CH3OH conjugates, reducing labeling efficiency .

Structural Isomerism

FITC exists as two isomers differing in isothiocyanate group position:

| Isomer | Position | Excitation (nm) | Emission (nm) |

|---|---|---|---|

| 5-FITC | C5 | 494 | 518 |

| 6-FITC | C6 | 492 | 515 |

Differences in spectral properties are minor, but isomer purity affects labeling reproducibility .

Stability and Degradation

-

Acid Sensitivity : FITC derivatives form salts with strong acids (e.g., trifluoroacetic acid) but decompose in aqueous acidic conditions .

-

Photobleaching : Prolonged light exposure degrades fluorescein’s xanthone ring, reducing signal intensity .

This synthesis of FITC’s reactivity underscores its versatility in biochemical applications while highlighting critical considerations for experimental design, including pH control, isomer selection, and site-specific labeling effects.

Comparison with Similar Compounds

Key Properties:

- Excitation/Emission Maxima : 494 nm (Ex) and 519 nm (Em) .

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and aqueous buffers at alkaline pH.

- Applications: Primarily used for labeling proteins, antibodies, and nucleic acids in fluorescence microscopy, flow cytometry, and immunoassays .

The reactive isothiocyanate group enables covalent conjugation to primary amines (-NH2) in biomolecules, forming stable thiourea bonds . FITC’s fluorescence quantum yield and photostability make it a preferred choice for tracking cellular processes .

Structural and Functional Analogues

FITC belongs to the fluorescein family, which includes derivatives with modified reactive groups or substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Comparison of Key Fluorescein Derivatives

Fluorescence Performance and Stability

FITC exhibits superior brightness compared to non-reactive analogues like Gallein but is less photostable than newer dyes (e.g., Alexa Fluor 488). Studies show FITC’s fluorescence intensity decreases by ~50% after 60 minutes of continuous illumination, whereas Alexa Fluor 488 retains >90% intensity under similar conditions .

Table 2: Photostability and Quantum Yield Comparison

| Dye | Quantum Yield | Photostability (1 hr illumination) |

|---|---|---|

| FITC | 0.93 | 50% retention |

| Alexa Fluor 488 | 0.92 | 95% retention |

| Gallein | 0.85 | 70% retention |

Table 3: Hazard Comparison

Research Findings

- Adsorption Behavior: FITC forms aggregates on large gold nanoparticles (>20 nm), reducing fluorescence efficiency. Small nanoparticles (2.5 nm) minimize aggregation, enhancing signal consistency .

- Skin Penetration Studies : FITC-conjugated hyaluronic acid oligosaccharides demonstrated enhanced dermal penetration in murine models, validating its utility in transdermal drug delivery research .

Preparation Methods

Reaction Mechanism

The classical method, first reported by Seiwald and Burckhalter in 1958, involves direct reaction of 5-aminofluorescein with thiophosgene (CSCl₂) in anhydrous conditions. The amine group attacks the electrophilic thiocarbonyl center, forming an intermediate thiocarbamoyl chloride, which eliminates HCl to yield FITC:

Procedure and Challenges

-

Conditions : Conducted in dry dimethylformamide (DMF) or acetone under inert atmosphere.

-

Yield : ~70–85%, but varies due to competing hydrolysis of thiophosgene.

-

Drawbacks :

Carbon Disulfide (CS₂) Mediated Synthesis

Two-Step Desulfurization Approach

A safer alternative replaces thiophosgene with carbon disulfide (CS₂), as described in CN106831807A:

Step 1: Formation of Dithiocarbamate Intermediate

5-Aminofluorescein reacts with CS₂ in tetrahydrofuran (THF) using triethylamine (TEA) as a base:

Step 2: Desulfurization to FITC

The intermediate is treated with benzene sulfonyl chloride (PhSO₂Cl) to induce desulfurization:

-

Advantages :

Triphosgene-Based Method

Safer Phosgene Alternative

Bis(trichloromethyl) carbonate (triphosgene) is used as a dehydrosulfurization agent:

-

Conditions : Conducted in dichloromethane (DCM) with catalytic pyridine.

Emerging Methods and Optimization

Enzyme-Catalyzed Synthesis

Recent studies explore lipase-mediated reactions to conjugate FITC to polysaccharides (e.g., sinistrin):

Solid-Phase Synthesis

Immobilized 5-aminofluorescein on silica gel reacts with CS₂, followed by on-resin desulfurization. This method reduces purification steps but is cost-prohibitive for large-scale production.

Isomer Separation and Purification

FITC exists as 5-isomer (5-FITC) and 6-isomer (6-FITC) , differing in the position of the isothiocyanate group. Separation methods include:

| Method | Conditions | Purity Achieved | Source |

|---|---|---|---|

| Column Chromatography | Silica gel, ethyl acetate/hexane | >95% (5-FITC) | |

| Recrystallization | Ethanol/water mixtures | 85–90% | |

| HPLC | C18 column, acetonitrile/water | >99% |

Industrial-Scale Considerations

| Parameter | Thiophosgene Method | CS₂ Method | Triphosgene Method |

|---|---|---|---|

| Raw Material Cost | High ($3000/kg) | Low ($200/kg) | Moderate ($1500/kg) |

| Toxicity | Extreme | Moderate | Moderate |

| Yield | 70–85% | 90% | 80–88% |

| Scalability | Limited | High | Moderate |

Q & A

Q. What are the key physicochemical properties of isothiocyanatofluorescein critical for its use as a fluorescent probe?

this compound (FITC) is characterized by its absorption/emission maxima (~495 nm/~520 nm), pH-dependent fluorescence, and reactive isothiocyanate group that binds primary amines (e.g., lysine residues in proteins). These properties make it suitable for labeling biomolecules in fluorescence microscopy or flow cytometry. Researchers must validate its solubility in target buffers (e.g., PBS or DMSO) and account for pH effects on fluorescence intensity during experimental design .

Q. How should researchers handle and store this compound to maintain stability?

FITC is light-sensitive and hygroscopic. Store desiccated at –20°C in amber vials. For reconstitution, use anhydrous DMSO or dry DMF to prevent hydrolysis of the isothiocyanate group. Pre-aliquot to avoid freeze-thaw cycles. Always confirm purity via HPLC or TLC before critical experiments, as degraded batches yield inconsistent labeling efficiency .

Q. What are the primary applications of this compound in cellular imaging?

FITC is widely used for labeling antibodies, proteins, or nanoparticles for tracking cellular uptake, receptor localization, and intracellular trafficking. For example, in confocal microscopy, FITC-conjugated antibodies enable visualization of antigen-antibody interactions. However, researchers must optimize the dye-to-protein ratio (typically 3–10:1) to avoid fluorescence quenching or steric hindrance .

Advanced Research Questions

Q. How can researchers optimize conjugation conditions for this compound to minimize nonspecific binding?

Use a molar excess of FITC (5–10×) relative to the target protein’s lysine residues in a pH 9.0–9.5 carbonate buffer. Incubate at 4°C for 4–8 hours, followed by size-exclusion chromatography or dialysis to remove unreacted dye. Validate specificity via SDS-PAGE with fluorescence scanning and compare against negative controls (e.g., unlabeled protein) .

Q. What methodologies address contradictions in fluorescence intensity data caused by environmental factors?

Fluorescence quenching due to pH, temperature, or solvent polarity can lead to inconsistent results. Calibrate instruments using standard curves under controlled conditions. For live-cell imaging, use pH-insensitive derivatives (e.g., Alexa Fluor 488) or buffer systems to stabilize intracellular pH. Normalize data using internal reference dyes (e.g., DAPI for nuclear counterstaining) .

Q. How do researchers validate the specificity of this compound labeling in complex biological systems?

Combine multiple validation approaches:

- Blocking controls : Pre-incubate samples with excess unlabeled ligand to compete for binding sites.

- Western blot correlation : Compare FITC signal with immunoblot results for the same target.

- Mass spectrometry : Confirm covalent modification of lysine residues post-labeling.

- Fluorescence lifetime imaging (FLIM) : Distinguish specific vs. autofluorescence signals .

Q. What statistical frameworks are recommended for analyzing dose-response data in FITC-based assays?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. For high-content screening, apply Z’-factor analysis to assess assay robustness. Address outliers via Grubbs’ test or robust regression methods. Ensure reproducibility by reporting mean ± SEM with n ≥ 3 biological replicates .

Methodological and Reproducibility Considerations

Q. How can systematic review principles (e.g., PRISMA) be applied to synthesize data from studies using this compound?

Follow PRISMA guidelines to identify, screen, and extract data from FITC-related studies. Key steps:

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Source FITC from vendors providing Certificate of Analysis (CoA) with HPLC purity ≥95%. For in-house synthesis, characterize each batch via NMR (δ 6.7–8.2 ppm for aromatic protons) and FTIR (2100–2150 cm⁻¹ for N=C=S stretch). Cross-validate with a reference standard (e.g., Sigma-Aldrich) .

Q. How should researchers report FITC-based experiments to enhance reproducibility?

Adhere to the ARRIVE guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.